Ethyl 2-(3-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetate Ethyl 2-(3-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetate
Brand Name: Vulcanchem
CAS No.: 1218789-53-7
VCID: VC0089949
InChI: InChI=1S/C16H22BBrO5/c1-6-20-14(19)10-21-13-8-11(7-12(18)9-13)17-22-15(2,3)16(4,5)23-17/h7-9H,6,10H2,1-5H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Br)OCC(=O)OCC
Molecular Formula: C16H22BBrO5
Molecular Weight: 385.061

Ethyl 2-(3-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetate

CAS No.: 1218789-53-7

Cat. No.: VC0089949

Molecular Formula: C16H22BBrO5

Molecular Weight: 385.061

* For research use only. Not for human or veterinary use.

Ethyl 2-(3-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetate - 1218789-53-7

Specification

CAS No. 1218789-53-7
Molecular Formula C16H22BBrO5
Molecular Weight 385.061
IUPAC Name ethyl 2-[3-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetate
Standard InChI InChI=1S/C16H22BBrO5/c1-6-20-14(19)10-21-13-8-11(7-12(18)9-13)17-22-15(2,3)16(4,5)23-17/h7-9H,6,10H2,1-5H3
Standard InChI Key HPHRPAOKTKCCHZ-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Br)OCC(=O)OCC

Introduction

Chemical Identity and Fundamental Properties

Ethyl 2-(3-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetate is characterized by specific chemical identifiers and properties that define its nature and behavior in chemical reactions. Table 1 provides a comprehensive overview of these fundamental characteristics.

Table 1: Chemical Identity and Properties of Ethyl 2-(3-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetate

PropertyValue
CAS Number1218789-53-7
Molecular FormulaC₁₆H₂₂BBrO₅
Molecular Weight385.061 g/mol
IUPAC Nameethyl 2-[3-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetate
Standard InChIInChI=1S/C16H22BBrO5/c1-6-20-14(19)10-21-13-8-11(7-12(18)9-13)17-22-15(2,3)16(4,5)23-17/h7-9H,6,10H2,1-5H3
Standard InChIKeyHPHRPAOKTKCCHZ-UHFFFAOYSA-N
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Br)OCC(=O)OCC
Synonyms3-Bromo-5-(ethoxycarbonylmethoxy)phenylboronic acid, pinacol ester
Physical StateSolid at room temperature

The compound exhibits moderate solubility in organic solvents due to the presence of both polar and nonpolar functional groups. This characteristic makes it suitable for various synthetic applications that require dissolution in common organic solvents .

Structural Characteristics and Chemical Features

Ethyl 2-(3-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetate possesses a complex molecular structure composed of several key functional groups:

  • Phenoxy Core: A phenyl ring with an oxygen linkage serves as the central scaffold of the molecule.

  • Bromine Substituent: The presence of a bromine atom at the 3-position of the phenyl ring enhances the compound's reactivity in nucleophilic substitution reactions.

  • Pinacol Boronate Group: The 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl moiety (pinacol boronate) at the 5-position is crucial for its role in cross-coupling reactions.

  • Ethyl Acetate Functionality: The ethyl ester of the acetate group provides additional reactivity options through the carbonyl functionality.

The strategic positioning of these functional groups, particularly the bromine and boronate substituents on the phenyl ring, contributes to the compound's versatility in organic synthesis . The bromine atom serves as a potential site for further functionalization, while the boronate ester enables cross-coupling reactions.

Synthesis Methods and Preparation

The synthesis of Ethyl 2-(3-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetate typically involves multiple steps that require careful control of reaction conditions to achieve good yields and purity.

General Synthetic Route

A common synthetic pathway involves the following steps:

  • Formation of the phenoxy acetate backbone through reaction of a brominated phenol derivative with ethyl bromoacetate

  • Introduction of the boronate functionality via palladium-catalyzed borylation reactions using bis(pinacolato)diboron

The reaction sequence typically proceeds under inert atmosphere conditions to prevent oxidation of the boronate intermediates. The synthesis requires careful temperature control and anhydrous conditions to maximize yield and minimize side reactions.

Purification Procedures

Purification of the final compound commonly involves:

  • Column chromatography using silica gel and appropriate solvent systems

  • Recrystallization from suitable solvent mixtures

  • Analysis via NMR spectroscopy to confirm structural integrity and purity

These purification steps are essential for obtaining high-purity material suitable for subsequent synthetic applications .

Applications in Organic Synthesis

Ethyl 2-(3-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetate serves as a valuable building block in organic synthesis, particularly in the construction of complex molecules with specific functional patterns.

Cross-Coupling Reactions

The compound's primary utility lies in transition metal-catalyzed cross-coupling reactions, especially the Suzuki-Miyaura reaction. The pinacol boronate functionality enables selective carbon-carbon bond formation under controlled conditions. This reactivity is crucial for:

  • Construction of complex biaryl systems

  • Synthesis of pharmaceutical intermediates

  • Development of advanced materials with specific structural properties

The presence of both bromine and boronate functional groups provides orthogonal reactivity, allowing for selective functionalization at different positions of the molecule .

Pharmaceutical Applications

The compound serves as an important intermediate in the synthesis of pharmaceutically active compounds. The phenoxy acetate backbone is found in various bioactive molecules, and the ability to selectively functionalize the aromatic ring makes this compound particularly valuable in medicinal chemistry applications.

Stability and Analytical Considerations

Stability Challenges

Pinacolboronate esters, including Ethyl 2-(3-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetate, present unique analytical challenges due to their susceptibility to hydrolysis under certain conditions. Research has identified several key factors affecting stability:

  • Hydrolytic Sensitivity: The boronate ester readily hydrolyzes to the corresponding boronic acid under aqueous conditions, particularly in the presence of acid or base.

  • Solubility Limitations: The resulting boronic acid often has poor solubility in organic solvents, complicating analysis.

  • Volatility Issues: Unlike the parent compound, the hydrolyzed boronic acid derivative is nonvolatile, making GC analysis unsuitable .

Analytical Strategies

Specialized analytical approaches have been developed to overcome these challenges:

  • Use of anhydrous sample preparation techniques

  • Addition of stabilizing additives to prevent hydrolysis during analysis

  • Development of specialized HPLC methods that maintain the integrity of the boronate ester

  • Careful control of mobile phase composition and pH to minimize degradation

These strategies are critical for accurate analysis and quality control of the compound in research and manufacturing settings .

Comparison with Structurally Related Compounds

Ethyl 2-(3-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetate belongs to a family of related compounds with similar structural features but distinct reactivity profiles. Table 2 presents a comparative analysis of this compound with its structural analogs.

Table 2: Comparison of Ethyl 2-(3-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetate with Related Compounds

CompoundCAS NumberMolecular FormulaMolecular WeightDistinctive FeaturesSimilarity Score
Ethyl 2-(3-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetate1218789-53-7C₁₆H₂₂BBrO₅385.061Bromine at position 3Reference
Ethyl 2-(3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetate1218789-47-9C₁₆H₂₂BClO₅340.6Chlorine at position 30.91
Ethyl 2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetate850411-07-3C₁₆H₂₃BO₅306.2No halogen substituent0.92
Methyl 2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetate2377608-13-2C₁₅H₂₁BO₅292.1Methyl ester instead of ethyl0.97

The presence of different halogen substituents (bromine vs. chlorine) or their absence, as well as variations in the ester group (ethyl vs. methyl), results in compounds with different reactivity profiles in cross-coupling reactions. These structural differences affect properties such as:

  • Reaction rates in Suzuki-Miyaura coupling

  • Solubility profiles

  • Stability under various reaction conditions

  • Selectivity in complex synthetic sequences

Future Research Directions

Based on the current understanding of Ethyl 2-(3-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetate, several promising research directions emerge:

  • Methodology Development: Optimization of synthetic routes to improve yield and stereoselectivity in reactions involving this compound.

  • Catalyst Systems: Investigation of new catalyst systems to enhance the efficiency of cross-coupling reactions using this boronate ester.

  • Medicinal Chemistry Applications: Exploration of novel pharmaceutical scaffolds using this compound as a key building block.

  • Analytical Method Development: Further refinement of analytical techniques to better characterize and quantify this compound in complex matrices.

  • Stability Enhancement: Research into additives or formulation strategies to improve the shelf-life and handling properties of this and related boronate esters .

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